Cas no 708996-92-3 (6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole)

6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole structure
708996-92-3 structure
Product Name:6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole
CAS No:708996-92-3
MF:C18H11ClN4O2S
MW:382.82354092598
CID:5975886
PubChem ID:2145574
Update Time:2025-07-16

6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole
    • 6-[5-(2-chlorophenyl)-2-methyl-3-furyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • 708996-92-3
    • AKOS001076322
    • CHEMBL1517288
    • AB00358023-04
    • MLS000050597
    • F1711-0180
    • 6-(5-(2-chlorophenyl)-2-methylfuran-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • SMR000077714
    • CCG-120133
    • 6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • Z57676320
    • UPCMLD0ENAT5342768:001
    • Inchi: 1S/C18H11ClN4O2S/c1-10-12(9-15(25-10)11-5-2-3-6-13(11)19)17-22-23-16(14-7-4-8-24-14)20-21-18(23)26-17/h2-9H,1H3
    • InChI Key: CANBSSIQYMZPMD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=CC(=C(C)O1)C1=NN2C(C3=CC=CO3)=NN=C2S1

Computed Properties

  • Exact Mass: 382.0291245g/mol
  • Monoisotopic Mass: 382.0291245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 97.6Ų

6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole Pricemore >>

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6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole Related Literature

Additional information on 6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole

Recent Advances in the Study of 6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole (CAS: 708996-92-3)

The compound 6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole (CAS: 708996-92-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. This heterocyclic compound, which combines furan and triazolothiadiazole moieties, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.

Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 708996-92-3 exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics.

In addition to its antimicrobial properties, 708996-92-3 has shown significant potential as an anticancer agent. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. The study further identified that the compound's triazolothiadiazole core interacts with key signaling pathways, such as the PI3K/AKT/mTOR axis, which are often dysregulated in cancer. These findings suggest that 708996-92-3 could serve as a lead compound for the development of targeted cancer therapies.

The anti-inflammatory potential of 708996-92-3 has also been explored in recent studies. A paper published in the European Journal of Pharmacology (2023) reported that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This effect was attributed to the compound's ability to modulate the NF-κB signaling pathway, which plays a central role in inflammation. These results highlight the compound's potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the development of 708996-92-3 as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on synthesizing derivatives of the compound to improve its drug-like properties while retaining its biological activity. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of several analogs with enhanced solubility and reduced cytotoxicity, paving the way for future preclinical development.

In conclusion, the compound 6-5-(2-chlorophenyl)-2-methylfuran-3-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole (CAS: 708996-92-3) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with ongoing efforts to optimize its pharmacological properties, make it a valuable subject of research in the field of chemical biology and medicinal chemistry. Future studies should focus on advancing the compound through preclinical and clinical development to fully realize its therapeutic potential.

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